



Application Notes and Protocols for the Synthesis of [D-Phe12,Leu14]-Bombesin

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Compound of Interest		
Compound Name:	[D-Phe12,Leu14]-Bombesin	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of **[D-Phe12,Leu14]-Bombesin**, a bombesin receptor antagonist. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) techniques, offering a robust framework for the production of this and other bombesin analogs for research and drug development purposes.

Introduction

Bombesin is a 14-amino acid peptide that exerts a wide range of biological effects through its interaction with bombesin receptors, which are overexpressed in various types of cancer. This has made bombesin and its analogs attractive candidates for the development of targeted cancer diagnostics and therapeutics. [D-Phe12,Leu14]-Bombesin is a synthetic analog in which the glycine at position 12 is replaced with a D-phenylalanine and the methionine at position 14 is replaced with a leucine. These modifications result in a potent bombesin receptor antagonist.[1][2]

The synthesis of **[D-Phe12,Leu14]-Bombesin** is most effectively achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The primary advantage of SPPS is the ability to perform reactions in a single vessel, with excess reagents and by-products being easily washed away after each step. Both Fluorenylmethyloxycarbonyl



(Fmoc) and t-Butyloxycarbonyl (Boc) protection strategies can be employed, with Fmoc chemistry generally being preferred due to its milder deprotection conditions.[3]

This document will detail the necessary protocols for the synthesis, purification, and characterization of **[D-Phe12,Leu14]-Bombesin**, present relevant quantitative data, and provide diagrams of the synthesis workflow and the associated bombesin receptor signaling pathway.

Data Presentation

Table 1: Summary of Synthesis and Purity Data for

Bombesin Analogs

Peptide Analog	Synthesis Method	Resin	Overall Recovery (%)	Purity (%)	Analytical Method	Referenc e
Various Bombesin Analogs	Solid- Phase (Boc)	НМВА	13-32	91-97	RP-HPLC, ESI-MS	[4]
Bombesin and Analogs	Solid- Phase (Fmoc)	-	-	-	FPLC	[3]
LW02060	Solid- Phase (Fmoc)	Rink Amide MBHA	23	>95	HPLC	[5]
LW02080	Solid- Phase (Fmoc)	Sieber	39	>95	HPLC	[5]
BBN/C1- C2	Solid- Phase (Fmoc)	TentaGel	-	>80	-	

Note: Data for the specific **[D-Phe12,Leu14]-Bombesin** was not explicitly found in the search results, hence data for similar bombesin analogs synthesized using comparable methods are



presented.

Experimental Protocols

The following protocols are a composite of standard procedures for solid-phase peptide synthesis of bombesin analogs.[3][4][5]

Protocol 1: Solid-Phase Synthesis of [D-Phe12,Leu14]-Bombesin (Fmoc Strategy)

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (including Fmoc-D-Phe and Fmoc-Leu)
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure or 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Acetonitrile (ACN)
- Methanol

Procedure:

 Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.



- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes.
 - Drain the solution.
 - Repeat the 20% piperidine in DMF treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling:
 - In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin substitution) in DMF.
 - Add the coupling reagents, DIC (3 eq.) and OxymaPure (3 eq.).
 - Allow the activation to proceed for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
 - Wash the resin with DMF (5 times).
- Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the [D-Phe12,Leu14]-Bombesin sequence in the C-terminal to N-terminal direction. The sequence is: pGlu-Gln-Arg(Pbf)-Leu-Gly-Asn(Trt)-Gln(Trt)-Trp(Boc)-Ala-Val-Gly-His(Trt)-D-Phe-Leu-NH2. Appropriate side-chain protecting groups (indicated in parentheses) must be used.



- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the fully assembled peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
 - Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
 - Add the cleavage cocktail to the dried resin.
 - Stir for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reverse-Phase HPLC

Materials:

- Crude [D-Phe12,Leu14]-Bombesin
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- Preparative C18 RP-HPLC column

Procedure:

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).



- Filter the solution to remove any particulates.
- Inject the solution onto the preparative C18 column equilibrated with 95% Solvent A and 5% Solvent B.
- Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a constant flow rate.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 3: Characterization by Mass Spectrometry

Procedure:

- Dissolve a small amount of the purified peptide in a suitable solvent.
- Analyze the sample using an Electrospray Ionization Mass Spectrometer (ESI-MS).
- Compare the observed molecular weight with the calculated theoretical molecular weight of **[D-Phe12,Leu14]-Bombesin** to confirm its identity.

Mandatory Visualizations Synthesis Workflow

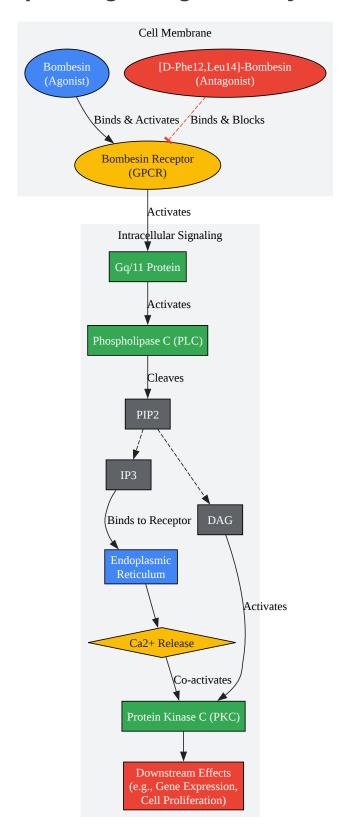


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Caption: Solid-Phase Synthesis Workflow for [D-Phe12,Leu14]-Bombesin.

Bombesin Receptor Signaling Pathway





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Caption: Bombesin Receptor Signaling and Antagonist Action.

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